molecular formula C15H10ClFO4 B6410820 3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid CAS No. 1261940-27-5

3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid

Cat. No.: B6410820
CAS No.: 1261940-27-5
M. Wt: 308.69 g/mol
InChI Key: MLYZRHMWDQMPDT-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chloro, methoxycarbonyl, and fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxycarbonylphenylboronic acid and 5-fluorobenzoic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the boronic acid with the fluorobenzoic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluorine groups can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxycarbonylphenylboronic acid
  • 5-Fluorobenzoic acid
  • 3-Chloro-4-methoxycarbonylphenylamine

Uniqueness

3-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both chloro and fluorine atoms enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)12-3-2-8(7-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYZRHMWDQMPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692009
Record name 3'-Chloro-5-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-27-5
Record name 3'-Chloro-5-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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